
2-Chloro-3,4,5,6-tetrahydroxyhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Chloro-2-désoxy-D-glucose est un composé organique de formule moléculaire C6H11ClO5. Il se présente sous la forme d’une poudre cristalline blanche, légèrement soluble dans l’eau et l’acétone. Ce composé est connu pour sa forte toxicité sucrée et sa capacité à interférer avec le métabolisme cellulaire du glucose .
Méthodes De Préparation
Le 2-Chloro-2-désoxy-D-glucose peut être synthétisé par chloration du D-glucose. La réaction implique généralement l’utilisation d’acide chlorhydrique (HCl) comme agent chlorant. Le processus nécessite un contrôle minutieux des conditions de réaction, notamment la température et le pH, pour assurer la chloration sélective de la molécule de glucose .
Analyse Des Réactions Chimiques
Le 2-Chloro-2-désoxy-D-glucose subit plusieurs types de réactions chimiques, notamment :
Réactions de substitution : L’atome de chlore peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactions d’oxydation et de réduction : Le composé peut être oxydé ou réduit pour former divers dérivés.
Hydrolyse : En présence d’eau, le 2-Chloro-2-désoxy-D-glucose peut subir une hydrolyse pour former du 2-désoxy-D-glucose.
Les réactifs couramment utilisés dans ces réactions comprennent l’acide chlorhydrique, l’hydroxyde de sodium et divers agents oxydants et réducteurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Le 2-Chloro-2-désoxy-D-glucose a un large éventail d’applications de recherche scientifique :
Chimie : Il est utilisé comme étalon dans l’analyse des glucides et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est utilisé pour étudier le métabolisme et le transport du glucose dans les cellules. Il agit comme un inhibiteur du transport du glucose, ce qui le rend utile dans la recherche sur les mécanismes d’absorption du glucose cellulaire.
Médecine : Le 2-Chloro-2-désoxy-D-glucose est utilisé dans la recherche en oncologie en raison de sa capacité à interférer avec le métabolisme du glucose dans les cellules cancéreuses, qui ont une demande plus élevée en glucose que les cellules normales.
Applications De Recherche Scientifique
2-Chloro-2-deoxy-D-glucose has a wide range of scientific research applications:
Chemistry: It is used as a standard in carbohydrate analysis and as a reagent in various chemical reactions.
Biology: The compound is used to study glucose metabolism and transport in cells. It acts as a glucose transport inhibitor, making it useful in research on cellular glucose uptake mechanisms.
Medicine: 2-Chloro-2-deoxy-D-glucose is used in oncology research due to its ability to interfere with glucose metabolism in cancer cells, which have a higher demand for glucose compared to normal cells.
Mécanisme D'action
Le principal mécanisme d’action du 2-Chloro-2-désoxy-D-glucose implique son interférence avec le métabolisme du glucose. Une fois à l’intérieur de la cellule, il est phosphorylé par l’hexokinase pour former du 2-chloro-2-désoxy-D-glucose-6-phosphate. Contrairement au glucose-6-phosphate, ce composé ne peut pas être métabolisé davantage par la phosphoglucose isomérase, ce qui conduit à l’accumulation de 2-chloro-2-désoxy-D-glucose-6-phosphate et à l’inhibition subséquente de la glycolyse. Cela entraîne une réduction de la production d’ATP et affecte finalement la survie cellulaire .
Comparaison Avec Des Composés Similaires
Le 2-Chloro-2-désoxy-D-glucose est similaire à d’autres analogues du glucose, tels que :
2-Désoxy-D-glucose : Un autre analogue du glucose qui inhibe la glycolyse en étant phosphorylé en 2-désoxy-D-glucose-6-phosphate, qui ne peut pas être métabolisé davantage.
2-Fluoro-2-désoxy-D-glucose : Un analogue du glucose fluoré utilisé en tomographie par émission de positons (TEP) pour étudier le métabolisme du glucose dans les tissus.
Fludeoxyglucose : Un analogue du glucose radiomarqué utilisé en TEP pour détecter le cancer et d’autres maladies.
Le caractère unique du 2-Chloro-2-désoxy-D-glucose réside dans sa chloration spécifique, qui lui confère des propriétés et des applications distinctes par rapport aux autres analogues du glucose .
Propriétés
IUPAC Name |
2-chloro-3,4,5,6-tetrahydroxyhexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEGMPAFDRYYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)Cl)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
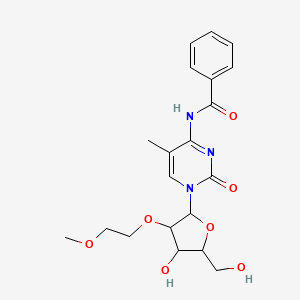
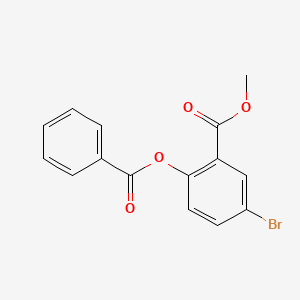
![1-Bromobenzo[c]phenanthrene](/img/structure/B12285718.png)
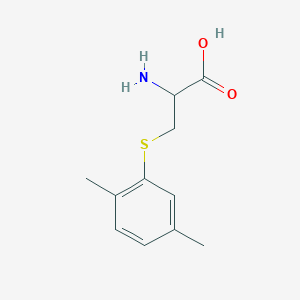

![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12285752.png)
![tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12285755.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate](/img/structure/B12285756.png)
![5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one](/img/structure/B12285763.png)
![[(3S)-3-(2-ethoxyphenoxy)-2-methylsulfonyloxy-3-phenylpropyl] 4-nitrobenzoate](/img/structure/B12285769.png)
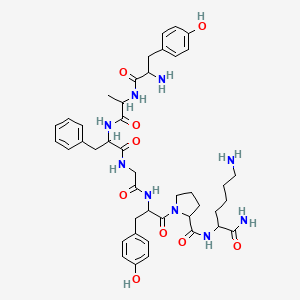
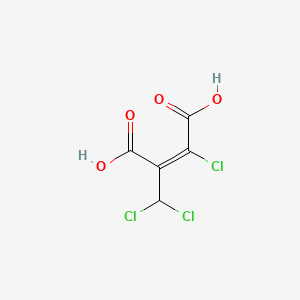
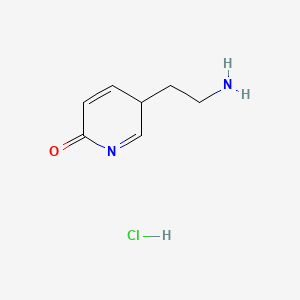
![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid](/img/structure/B12285790.png)
